molecular formula C19H11Cl4N3O2 B4778657 N,N'-bis(3,4-dichlorophenyl)-2,5-pyridinedicarboxamide

N,N'-bis(3,4-dichlorophenyl)-2,5-pyridinedicarboxamide

Cat. No. B4778657
M. Wt: 455.1 g/mol
InChI Key: JUIKPXHVVYTYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3,4-dichlorophenyl)-2,5-pyridinedicarboxamide, commonly known as BDP, is a chemical compound that has been widely used in scientific research. BDP is a member of the pyridinecarboxamide family and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

BDP has been extensively used in scientific research due to its ability to inhibit the activity of protein kinases. Protein kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of protein kinases by BDP has been shown to have a significant impact on cancer cells, making it a potential therapeutic agent for cancer treatment. BDP has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

BDP inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which is necessary for the kinase's activity. The inhibition of protein kinases by BDP has been found to have a significant impact on cancer cells, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
BDP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, BDP has been found to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. BDP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP in lab experiments is its ability to selectively inhibit protein kinases. This selectivity allows researchers to study the specific effects of inhibiting a particular kinase. However, one limitation of using BDP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for BDP research. One area of research is the development of BDP derivatives with improved solubility and selectivity for specific protein kinases. Another area of research is the use of BDP in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, BDP could be studied for its potential use in treating other diseases, such as autoimmune diseases or neurodegenerative diseases.
Conclusion:
BDP is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit protein kinases. BDP has been studied for its potential use in cancer treatment and for its anti-inflammatory properties. While there are limitations to using BDP in lab experiments, there are many potential future directions for BDP research, including the development of BDP derivatives and the study of BDP in other disease contexts.

properties

IUPAC Name

2-N,5-N-bis(3,4-dichlorophenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O2/c20-13-4-2-11(7-15(13)22)25-18(27)10-1-6-17(24-9-10)19(28)26-12-3-5-14(21)16(23)8-12/h1-9H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKPXHVVYTYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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